molecular formula C23H19BrN2O4 B3038041 1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide CAS No. 708212-85-5

1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide

Cat. No. B3038041
CAS RN: 708212-85-5
M. Wt: 467.3 g/mol
InChI Key: XYBCAOVSIZMOOE-UHFFFAOYSA-N
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Description

1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide (CBMPO) is a heterocyclic compound composed of an aromatic ring, an oxazole, and a pyridine ring. CBMPO is a synthetic compound used in a variety of scientific research applications, including drug discovery, drug synthesis, and biochemistry. CBMPO is a useful tool for researchers for its ability to interact with biological molecules, such as proteins and enzymes, and to modulate their activity.

Scientific Research Applications

Chemical Synthesis and Transformation

  • Synthesis of Trifluoromethyl-Substituted Aminopyrroles : A study by Khlebnikov et al. (2018) discusses the use of a similar pyridinium bromide compound in synthesizing trifluoromethyl-substituted aminopyrroles, highlighting its role as a building block in chemical synthesis (Khlebnikov et al., 2018).

  • Crystal and Molecular Structure Analysis : Research by Zugenmaier (2013) examines the crystal and molecular structure of a related compound, showing its utility in structural analysis (Zugenmaier, 2013).

  • Photophysicochemical Properties : A study by Öncül et al. (2021) focuses on the photophysicochemical properties of zinc(II) phthalocyanine derivatives, which are important for applications in photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).

  • Catalytic Activities in Chemical Reactions : Chen and Yang (2018) explored the catalytic activities of N-heterocyclic carbene-PdCl complexes, demonstrating the compound's role in facilitating chemical reactions (Chen & Yang, 2018).

Biological and Pharmaceutical Research

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Zarei et al. (2021) report on the design and synthesis of benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, showing their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which could be significant for Alzheimer's disease treatment (Zarei et al., 2021).

  • Generation of Pyrrole-Substituted Triazole NHC : Funt et al. (2016) synthesized pyrrole- and 1,2,4-triazole-containing ensembles, potentially useful for developing new medicinal compounds (Funt et al., 2016).

properties

IUPAC Name

3-[[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4.BrH/c1-28-20-7-5-17(6-8-20)21-14-24-22(29-21)18-9-11-25(12-10-18)15-16-3-2-4-19(13-16)23(26)27;/h2-14H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBCAOVSIZMOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC(=CC=C4)C(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide
Reactant of Route 2
1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide
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1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide
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1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide
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1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide
Reactant of Route 6
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1-(3-Carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium bromide

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